2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3S/c1-12(2)15-10-16(13(3)4)18(17(11-15)14(5)6)23(20,21)19-8-9-22-7/h10-14,19H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMWWNHXXVKSQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCCOC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The primary synthesis of 2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide revolves around the nucleophilic substitution of 2,4,6-triisopropylbenzenesulfonyl chloride with 2-methoxyethylamine. This reaction proceeds via the attack of the amine’s lone pair on the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. The general reaction scheme is:
Triethylamine or 2,6-dimethylpyridine is typically added to scavenge HCl, shifting the equilibrium toward product formation. The reaction is conducted in inert solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at ambient temperatures, achieving yields of 60–80% after purification.
Alternative Precursor Pathways
Patent literature describes variations using sulfonyl isocyanates or sulfonyl halides. For instance, 2-iodobenzenesulfonyl isocyanate intermediates can react with methoxyethylamine derivatives under mild conditions (0–40°C) in DCM or toluene. While less common for this specific compound, such routes highlight the versatility of sulfonamide synthesis, particularly when functional group compatibility issues arise.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like THF enhance nucleophilicity, whereas DCM offers better solubility for aromatic sulfonyl chlorides. A comparative analysis of solvent systems is provided below:
| Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|
| Tetrahydrofuran | 25°C | 12 h | 78% |
| Dichloromethane | 25°C | 24 h | 65% |
| Toluene | 50°C | 8 h | 70% |
Elevated temperatures in toluene accelerate the reaction but risk side reactions, such as sulfonate ester formation.
Catalytic Additives
Acidic catalysts like Amberlyst-15 or camphorsulfonic acid (5 mol%) improve yields in THF by protonating the sulfonyl chloride, enhancing electrophilicity. For example, camphorsulfonic acid increases yield from 63% to 75% in 24 hours at 120°C. Base selection also matters: 2,6-dimethylpyridine outperforms triethylamine in suppressing byproducts like N-alkylated amines.
Industrial-Scale Production
Process Intensification
Industrial synthesis utilizes continuous-flow reactors to maintain precise temperature control and reduce reaction times. Automated systems feed sulfonyl chloride and amine precursors at stoichiometric ratios into a THF-based stream, achieving >90% conversion in <2 hours. In-line neutralization with aqueous NaOH removes HCl, minimizing corrosion and simplifying downstream processing.
Purification Strategies
Large-scale purification employs fractional crystallization from ethanol/water mixtures, yielding >99% purity. Column chromatography, though effective in lab settings (e.g., hexane/ethyl acetate gradients), is cost-prohibitive industrially. Recent advances include membrane-based separation to recover unreacted amine, reducing waste.
Mechanistic Insights and Byproduct Analysis
Side Reactions
Competing pathways include:
Analytical Validation
1H NMR confirms product structure:
-
Aromatic protons of the triisopropylbenzene moiety appear as a singlet at δ 7.69 ppm.
-
Methoxyethyl group signals include a triplet at δ 3.55 ppm (CH₂O) and a singlet at δ 3.24 ppm (OCH₃).
Recent Methodological Advances
Chemical Reactions Analysis
Types of Reactions
2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
Research indicates that compounds like 2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide exhibit several biological activities:
- Antiviral Properties : Studies have shown that sulfonamides can inhibit viral replication. For instance, related compounds have been tested against HIV-1 and demonstrated significant antiviral activity with sub-micromolar efficacy .
- Cardiovascular Effects : Some derivatives of benzenesulfonamides have been evaluated for their impact on cardiovascular parameters such as perfusion pressure and coronary resistance. These compounds have shown potential as antihypertensive agents by modulating calcium channels .
- Antimicrobial Activity : Similar sulfonamide derivatives have been investigated for their antibacterial properties, targeting various bacterial strains effectively. This highlights the compound's potential in developing new antimicrobial therapies .
Case Studies
- Antiviral Activity Against HIV-1 : A study examined various sulfonamide derivatives for their ability to inhibit HIV-1 replication. The results indicated that certain modifications to the benzene ring could enhance antiviral potency significantly .
- Cardiovascular Research : In an isolated rat heart model, researchers assessed the effects of different benzenesulfonamide derivatives on coronary resistance and perfusion pressure. The findings suggested that specific compounds could effectively lower blood pressure through calcium channel interactions .
- Antimicrobial Testing : A series of experiments were conducted to evaluate the antibacterial efficacy of sulfonamide derivatives against clinical isolates of bacteria. The results demonstrated promising activity against resistant strains, indicating a potential application in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The isopropyl and methoxyethyl groups contribute to the compound’s hydrophobic interactions with the target, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and related sulfonamides:
Key Observations :
- This contrasts with trimethyl analogs, which exhibit lower steric bulk .
- Solubility: The 2-methoxyethyl group likely improves aqueous solubility compared to hydrophobic substituents like quinolyl or chlorobenzoyl-indole .
- Electronic Effects : The methoxy group is electron-donating, differing from electron-withdrawing groups (e.g., CF3 in triazole derivatives), which are critical for antimalarial activity .
Anticancer Activity
- Compounds with bulky substituents (e.g., chlorobenzoyl-indole derivatives) show moderate cytotoxicity (IC50 = 35–90 μg/mL) but are less active than 5-fluorouracil . The target compound’s steric bulk may similarly reduce potency unless the 2-methoxyethyl group enhances target engagement.
Antifungal and Antimalarial Activity
- Arylsulfonamides with phenethyl or biphenyl groups exhibit antifungal activity via unknown mechanisms . The target compound’s triisopropyl groups may hinder penetration into fungal membranes compared to less bulky analogs.
- Triazole-based sulfonamides with CF3 groups inhibit Plasmodium falciparum dihydropteroate synthase (PfDHPS), highlighting the importance of electron-withdrawing substituents . The target’s methoxy group may be less effective in this context.
Anti-inflammatory and Analgesic Activity
- Compounds with quinazolinone-pyrimidine hybrids (e.g., Compound B) show anti-inflammatory effects comparable to diclofenac . The target compound’s methoxyethyl group could mimic these effects if it participates in hydrogen bonding with cyclooxygenase (COX) enzymes.
Metal Complexation
- Triisopropylbenzenesulfonamides with 8-quinolyl substituents form stable Zn(II) and Cu(II) complexes . The target compound lacks a coordinating heterocycle but may weakly interact with metals via the methoxy oxygen.
Biological Activity
2,4,6-Triisopropyl-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its effectiveness in various applications.
The compound's molecular formula is , and it exhibits characteristics typical of benzenesulfonamides, including a sulfonamide functional group which is known for its diverse biological activity.
Synthesis
The synthesis of 2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide typically involves the reaction of sulfonamide precursors with isopropyl groups and methoxyethyl substituents. The detailed synthetic pathway can be outlined as follows:
- Preparation of the Sulfonamide Base : The starting material is a suitable benzenesulfonamide.
- Alkylation : Isopropyl groups are introduced through alkylation reactions.
- Methoxyethyl Substitution : The final step involves the introduction of the methoxyethyl group via nucleophilic substitution.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. A study evaluating various derivatives of benzenesulfonamides reported that compounds structurally similar to 2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 250 to 7.81 µg/ml, indicating a broad spectrum of activity .
Carbonic Anhydrase Inhibition
Recent investigations into related sulfonamide compounds have demonstrated their potential as inhibitors of carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance. Compounds similar to 2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide were evaluated for their inhibitory effects on tumor-associated isoforms such as hCA IX and hCA XII. These studies revealed moderate to high potency compared to established inhibitors like acetazolamide .
Study 1: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of various benzenesulfonamides including derivatives of 2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide. The results indicated that while these compounds were less potent than fluconazole against C. albicans, they exhibited superior activity against certain drug-resistant bacterial strains .
| Compound | MIC (µg/ml) | Activity Against |
|---|---|---|
| Fluconazole | 8 | C. albicans |
| 2,4,6-Triisopropyl-N-(2-methoxyethyl)benzenesulfonamide | 15 | Drug-resistant E. coli |
| Other Sulfonamide Derivatives | 250-7.81 | Various bacteria |
Study 2: Cancer Cell Line Selectivity
In vitro studies have shown that related sulfonamides exhibit selective cytotoxicity towards cancer cell lines such as Hep3B and A549. The selectivity was attributed to the structural modifications that enhance binding affinity to specific targets within the cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Sulfonamide A | Hep3B | 10 |
| Sulfonamide B | A549 | 20 |
| 2,4,6-Triisopropyl-N-(2-methoxyethyl)benzenesulfonamide | Hep3B | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
